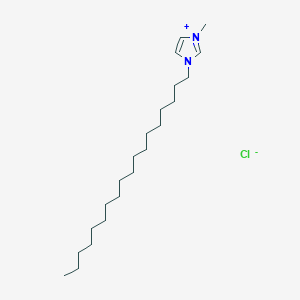

3-Methyl-1-octadecylimidazolium chloride

Description

Properties

IUPAC Name |

1-methyl-3-octadecylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXGSWXECDJESI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370174 | |

| Record name | NSC-747269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171058-19-8 | |

| Record name | NSC-747269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-747269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-1-octadecylimidazolium chloride: A Technical Deep Dive for Researchers

CAS Number: 171058-19-8

Molecular Formula: C₂₂H₄₃ClN₂

Molecular Weight: 371.04 g/mol [1]

This technical guide provides an in-depth overview of 3-Methyl-1-octadecylimidazolium chloride, an ionic liquid with significant potential in various scientific and drug development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a viscous liquid at room temperature.[2] Limited specific data for this exact compound is available; however, properties can be inferred from related long-chain 1-alkyl-3-methylimidazolium chlorides.

| Property | Value | Reference |

| Appearance | Colorless to brown viscous liquid | [3] |

| Solubility | Hygroscopic | [2] |

| Thermal Stability | Stable under normal temperatures and pressures. | [2] |

Synthesis

A general and adaptable two-step synthesis for 1-alkyl-3-methylimidazolium halides provides a reliable method for producing this compound. The process involves the quaternization of 1-methylimidazole followed by an optional anion exchange if starting from a different halide. For the direct synthesis of the chloride salt, 1-chlorooctadecane would be used.

Experimental Protocol: Synthesis of 1-Alkyl-3-methylimidazolium Halides

This protocol is adapted from the synthesis of similar 1-alkyl-3-methylimidazolium halides and can be applied for the synthesis of this compound.

Materials:

-

1-Methylimidazole

-

1-Chlorooctadecane

-

Acetonitrile (or other suitable solvent)

-

Ethyl acetate (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorooctadecane in a suitable solvent such as acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

-

The resulting ionic liquid can be further purified by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then precipitating it by adding a non-polar solvent.

-

Dry the purified product under vacuum to remove any residual solvent.

dot

Biological Activity

Long-chain 1-alkyl-3-methylimidazolium salts, including this compound, have demonstrated significant antimicrobial and cytotoxic properties. The biological activity is strongly correlated with the length of the alkyl chain, with longer chains generally exhibiting higher potency.

Antimicrobial Activity

These ionic liquids show broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is primarily attributed to the disruption of the cell membrane.[4]

| Microorganism | MIC (mM) | Reference |

| Staphylococcus aureus | 0.034 | [5] |

| Escherichia coli | 0.27 | [5] |

| Candida albicans | 0.017 | [5] |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The primary mechanism of cytotoxicity is also linked to cell membrane disruption, leading to apoptosis.

| Cell Line | IC₅₀ (µM) | Reference |

| HepG2 (Human Liver Carcinoma) | ~5-10 | Inferred from related compounds[6] |

| A549 (Human Lung Carcinoma) | ~1-5 | Inferred from related compounds |

Mechanism of Action: Cell Membrane Disruption

The amphiphilic nature of this compound, with its charged imidazolium head and long hydrophobic octadecyl tail, drives its interaction with and subsequent disruption of the cell membrane. This process can be visualized as a multi-step mechanism.

dot

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:171058-19-8 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with Their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

3-Methyl-1-octadecylimidazolium chloride molecular structure and formula

A Technical Guide to 3-Methyl-1-octadecylimidazolium chloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, an ionic liquid with significant potential in various scientific fields.

Core Molecular Information

This compound, also known as 1-Octadecyl-3-methylimidazolium chloride, is a cationic surfactant and an ionic liquid. Its structure consists of an imidazolium ring substituted with a methyl group and a long C18 alkyl (octadecyl) chain. This amphiphilic nature, with a hydrophilic imidazolium head and a hydrophobic alkyl tail, governs its physicochemical properties and applications.

Molecular Formula and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 171058-19-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₄₃ClN₂ | [1][2][3][5] |

| Molecular Weight | 371.04 g/mol | [2][3][5] |

| Synonyms | 1-Octadecyl-3-methyl-imidazolium chloride, C₁₈MIM-Cl | [1][3][5][6] |

| Appearance | Off-white to pale yellow crystalline chunks | [5] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [4] |

| Incompatibilities | Oxidizing agents | [4] |

Molecular Structure Visualization

The molecular structure of this compound features a positively charged imidazolium head and a chloride counter-ion.

Synthesis and Characterization

The synthesis of this compound typically follows a standard quaternization reaction, a common method for preparing imidazolium-based ionic liquids.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis of this compound from 1-methylimidazole and 1-chlorooctadecane. A similar methodology is used for other alkylimidazolium halides.[7]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Alkylation: Add 1-chlorooctadecane (1.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being an ionic liquid, will often separate as a distinct, denser phase or precipitate.

-

Purification: Decant the solvent. Wash the resulting crude product multiple times with a non-polar solvent like hexane or ethyl acetate to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove residual volatile solvents. The final product is typically a hygroscopic solid.[4]

Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated below.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, characterization would rely on standard spectroscopic techniques. The expected ¹H NMR chemical shifts can be inferred from data on analogous imidazolium chlorides, such as 1-butyl-3-methylimidazolium chloride.[8]

| Assignment | Expected ¹H NMR Shift (δ/ppm) | Multiplicity | Integration |

| Imidazolium CH (NCHN) | 9.5 - 10.5 | Singlet | 1H |

| Imidazolium CH | 7.5 - 8.0 | Singlet / Doublet | 2H |

| N-CH ₂ (octadecyl) | ~4.2 | Triplet | 2H |

| N-CH ₃ | ~3.9 | Singlet | 3H |

| N-CH₂-CH ₂ (octadecyl) | ~1.8 | Multiplet | 2H |

| Alkyl chain -(CH ₂)₁₅- | 1.2 - 1.4 | Multiplet | 30H |

| Alkyl chain -CH ₃ | ~0.9 | Triplet | 3H |

Note: This is an illustrative table based on similar structures. Actual shifts may vary depending on the solvent and experimental conditions.

Applications and Relevance

The unique properties of this compound make it a compound of interest in materials science and potentially in pharmaceutical formulations.

-

Thermal Stability: It has been studied for its role in enhancing the thermal stability of TiO₂-based nanophotocatalysts.[6]

-

Surfactant Properties: As a cationic surfactant, it can self-assemble in solution to form micelles. This behavior is highly relevant in drug delivery for solubilizing poorly water-soluble drugs and in nanoparticle synthesis as a structure-directing agent.[9]

-

Ionic Liquid Medium: Like other ionic liquids, it can be used as a non-volatile solvent in organic synthesis.

-

Role in Drug Design: The incorporation of a methyl group is a recognized strategy in drug design to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.[10]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

| Hazard Information | Handling and First Aid |

| Hazards: Irritating to eyes, respiratory system, and skin.[1][4] | Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat. |

| Physical State: Hygroscopic solid.[4] | Storage: Store in a cool, dry place in a tightly sealed container. |

| In case of contact (Eyes): Rinse immediately with plenty of water and seek medical advice.[1] | In case of contact (Skin): Wash with soap and water. |

| Toxicological Data: The toxicological properties have not been fully investigated.[4] | Spills: Absorb with inert material and dispose of in accordance with local regulations.[4] |

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 171058-19-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:171058-19-8 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 171058-19-8 [amp.chemicalbook.com]

- 6. roco.global [roco.global]

- 7. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-Methyl-1-octadecylimidazolium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-octadecylimidazolium chloride ([C18MIM][Cl]) is a cationic surfactant and an ionic liquid (IL) characterized by a long alkyl chain, which imparts distinct solubility properties. Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including as a reaction medium, for the dispersion of nanoparticles, and in drug delivery systems. The long octadecyl chain significantly influences its interaction with solvents, generally leading to lower solubility in polar solvents compared to its shorter-chain analogues. This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and presents expected solubility trends.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature, this guide consolidates known principles and data from similar long-chain ionic liquids to provide a predictive framework.

Expected Solubility Trends

The solubility of this compound is a function of the solvent's polarity, hydrogen bonding capability, and the length of the alkyl chain of the ionic liquid. Based on studies of similar long-chain alkylimidazolium chlorides, the following trends are expected:

| Solvent Class | Solvent Example | Expected Solubility Trend | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Decreases with increasing alcohol chain length. | The non-polar character of the alcohol increases with chain length, reducing favorable interactions with the charged imidazolium head group. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to low | The polarity of these solvents can solvate the ionic components, but the long alkyl chain may limit overall solubility. |

| Non-polar | Toluene, Hexane | Very low | The large difference in polarity between the ionic liquid and non-polar solvents results in poor solvation. |

For reference, studies on 1-dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]), a shorter-chain analogue, have shown that its solubility in primary alcohols decreases as the molecular weight of the alcohol increases from hexanol to dodecanol.[1] This trend is anticipated to be even more pronounced for the longer C18 chain of this compound.

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic method is a common and reliable technique for measuring the solubility of ionic liquids in various solvents.[1] It involves the visual observation of the dissolution of a solid solute in a solvent upon controlled heating and the subsequent crystallization upon cooling.

Apparatus:

-

A jacketed glass vessel equipped with a magnetic stirrer.

-

A circulating thermostat bath to precisely control the temperature.

-

A calibrated thermometer or temperature probe to measure the temperature of the solution.

-

A light source and a detector (or the naked eye) to observe the phase transition.

Procedure:

-

Sample Preparation: A known mass of this compound and a known mass of the organic solvent are added to the glass vessel.

-

Heating Cycle: The mixture is heated slowly and at a constant rate while being stirred continuously. The temperature at which the last solid crystals of the ionic liquid disappear is recorded as the dissolution temperature.

-

Cooling Cycle: The clear solution is then cooled down slowly and at a constant rate. The temperature at which the first crystals reappear is recorded as the crystallization temperature.

-

Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition. This process is repeated for various compositions to construct a solubility curve.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of intermolecular forces.

-

"Like Dissolves Like" Principle: Solvents with polarity similar to the ionic liquid are generally better solvents. However, the dual nature of [C18MIM][Cl] (polar imidazolium head and non-polar octadecyl tail) complicates this.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact strongly with the chloride anion, promoting solubility.

-

Alkyl Chain Length: The long C18 alkyl chain leads to significant van der Waals interactions. In non-polar solvents, these interactions are not sufficient to overcome the strong ionic interactions of the headgroup. In polar solvents, the long non-polar tail can lead to unfavorable interactions, reducing solubility.

-

Temperature: The solubility of ionic liquids, like most solids, generally increases with temperature.

Conclusion

While quantitative solubility data for this compound remains a subject for further investigation, the principles outlined in this guide provide a robust framework for predicting its behavior in various organic solvents and for designing experimental protocols to determine its solubility. The interplay between the polar imidazolium headgroup and the long non-polar alkyl chain is the primary determinant of its solubility characteristics, making it a unique and challenging system for solvent selection. Researchers and professionals can utilize the described dynamic method to generate specific solubility data tailored to their application needs.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Methyl-1-octadecylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 3-Methyl-1-octadecylimidazolium chloride, often abbreviated as [C18MIM]Cl. Understanding the thermal properties of this long-chain imidazolium salt is critical for its application in various fields, including as a surfactant, lubricant, and in drug delivery systems, where thermal stress may be a factor during formulation, processing, or storage.

Core Concepts in Thermal Stability of Ionic Liquids

The thermal stability of an ionic liquid is a measure of its resistance to decomposition at elevated temperatures. For imidazolium-based ionic liquids like this compound, thermal decomposition is not a simple boiling process but rather a chemical breakdown of the molecule. This degradation is influenced by several factors, including the nature of the anion and the length of the alkyl chain on the cation. Generally, for 1-alkyl-3-methylimidazolium chlorides, the decomposition mechanism often involves a bimolecular nucleophilic substitution (SN2) reaction.

Quantitative Thermal Analysis Data

| Parameter | Value | Compound |

| Thermal Stability (Ts) | 296 °C | 1-Hexadecyl-3-methylimidazolium chloride |

Note: The thermal stability of this compound is anticipated to be in a similar range.

Decomposition Pathway and Products

The thermal decomposition of 1-alkyl-3-methylimidazolium chlorides is understood to proceed primarily through an SN2 mechanism. In this pathway, the chloride anion acts as a nucleophile, attacking the alkyl group on the imidazolium cation. This leads to the formation of an alkyl chloride and a neutral imidazole derivative. For this compound, the expected primary decomposition products would be 1-chlorooctadecane and 1-methylimidazole.

At higher temperatures, further degradation of the imidazolium ring can occur, leading to the formation of various volatile fragments. Common hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. The following protocol is a generalized procedure based on common practices for analyzing 1-alkyl-3-methylimidazolium chlorides.

Objective: To determine the onset decomposition temperature and thermal stability of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Sample pans (typically platinum or alumina)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is free of solvent and water, as these impurities can affect the TGA results. This is typically achieved by drying the sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours until a constant weight is achieved.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Place an empty sample pan in the TGA and tare the balance.

-

-

Sample Loading:

-

Accurately weigh 5-10 mg of the dried this compound into the tared sample pan.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile decomposition products.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of greatest slope on the TGA curve.

-

The temperatures at which 5%, 10%, and 50% mass loss occurs (T5%, T10%, T50%) can also be determined from the TGA curve to further characterize the decomposition profile.

-

References

safety data sheet (SDS) for 1-Methyl-3-octadecylimidazolium chloride

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 1-Methyl-3-octadecylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physicochemical, and toxicological information for 1-Methyl-3-octadecylimidazolium chloride (CAS No. 171058-19-8). The content is structured to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and clear visualizations of key concepts.

Chemical Identification and Physical Properties

1-Methyl-3-octadecylimidazolium chloride is an ionic liquid characterized by an imidazolium cation with a methyl group and a long octadecyl (C18) alkyl chain, paired with a chloride anion. Its long alkyl chain imparts surfactant-like properties and influences its physical state and potential applications.

Table 1: Physicochemical Properties of 1-Methyl-3-octadecylimidazolium chloride

| Property | Value | Source(s) |

| CAS Number | 171058-19-8 | [1][2] |

| Molecular Formula | C₂₂H₄₃ClN₂ | [1] |

| Molecular Weight | 371.04 g/mol | [1][2] |

| Physical State | Solid at 25°C | [2] |

| Melting Point | 72 °C / 210 °C | [2],[3] |

| Synonyms | 3-Methyl-1-octadecylimidazolium chloride, OctadecMIM Cl, C₁C₁₈Im Cl, Im₁,₁₈ Cl | [3] |

Note on Melting Point Discrepancy: There is a notable variance in the reported melting points from different suppliers. Iolitec reports a melting point of 72°C[2], while RoCo Global lists it as 210°C[3]. This significant difference warrants caution, and experimental verification of this property is recommended before use.

Hazard Identification and Toxicology

Based on available Safety Data Sheets (SDS) for this compound and related long-chain imidazolium salts, 1-Methyl-3-octadecylimidazolium chloride is classified as an irritant.[1] The toxicological properties of this specific long-chain ionic liquid have not been fully investigated.[4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Summary:

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory system.[1][4] Ingestion may lead to gastrointestinal irritation.[4]

-

Chronic Effects: The long-term toxicological effects have not been thoroughly investigated.[4]

-

LD50/LC50: No specific LD50 or LC50 data is currently available for 1-Methyl-3-octadecylimidazolium chloride.[4]

Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area. An eyewash station and safety shower should be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4]

-

Store away from strong oxidizing agents.[4]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical advice.[4]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Experimental Protocols and Applications

Synthesis of 1-Alkyl-3-methylimidazolium Chlorides (General Protocol)

A general synthesis method for 1-alkyl-3-methylimidazolium chlorides involves the quaternization of 1-methylimidazole with a haloalkane. The following is a generalized protocol based on the synthesis of similar ionic liquids.

Antimicrobial and Antibiofilm Activity

Long-chain 1-alkyl-3-methylimidazolium chlorides are known for their antimicrobial properties. The positively charged imidazolium head group interacts with the negatively charged components of bacterial cell membranes, while the long alkyl chain can penetrate the hydrophobic lipid bilayer, leading to membrane disruption and cell lysis. The antimicrobial activity is generally observed to increase with the length of the alkyl chain, although a "cut-off" effect may be seen with very long chains where decreased water solubility can reduce efficacy.

Thermal Stability Applications

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal storage conditions. It is, however, hygroscopic and will absorb moisture from the air.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste and handled by a licensed professional waste disposal service. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a summary of the available information on 1-Methyl-3-octadecylimidazolium chloride for a scientific audience. Due to the limited amount of publicly available data for this specific compound, researchers are strongly encouraged to consult the direct supplier's Safety Data Sheet and conduct their own risk assessments prior to handling and use.

References

- 1. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | CAS#:171058-19-8 | Chemsrc [chemsrc.com]

- 3. roco.global [roco.global]

- 4. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even at room temperature.[1] They are composed of an organic imidazolium cation and an organic or inorganic anion. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications, including as solvents for synthesis and catalysis, in electrochemistry, and increasingly in pharmaceutical and drug delivery systems.

However, a critical and often-overlooked characteristic of many imidazolium-based ILs is their hygroscopicity – the tendency to absorb moisture from the surrounding environment. This absorption of water can significantly alter the physical and chemical properties of the IL, impacting its performance and the reproducibility of experimental results. Understanding and quantifying the hygroscopic nature of these materials is therefore of paramount importance for their effective application, particularly in the moisture-sensitive context of drug development.

This technical guide provides a comprehensive overview of the hygroscopic nature of imidazolium-based ionic liquids. It delves into the structural factors that influence water absorption, presents quantitative data on water uptake, details the experimental protocols for measuring hygroscopicity, and discusses the consequences of water absorption on the properties of these versatile solvents.

Factors Influencing Hygroscopicity

The hygroscopicity of imidazolium-based ionic liquids is primarily governed by the nature of both the cation and the anion, with the anion generally playing a more dominant role.

The Role of the Anion

The anion's ability to form hydrogen bonds with water is the most significant factor determining the hygroscopicity of an ionic liquid.[1] Smaller anions with a high charge density and strong hydrogen bond accepting capabilities tend to lead to higher water absorption. The general trend for the hygroscopicity of imidazolium-based ILs based on the anion is as follows:

[Cl]⁻ > [Br]⁻ > [OAc]⁻ > [HCOO]⁻ > [Lac]⁻ > [BF₄]⁻ > [PF₆]⁻ > [NTf₂]⁻

-

Halide Anions: Chloride ([Cl]⁻) and bromide ([Br]⁻) are small, highly coordinating anions that readily form strong hydrogen bonds with water, resulting in high hygroscopicity.

-

Carboxylate Anions: Acetate ([OAc]⁻), formate ([HCOO]⁻), and lactate ([Lac]⁻) also exhibit significant hygroscopicity due to the hydrogen bonding potential of the carboxylate group.[1]

-

Fluorinated Anions: Tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are larger, less coordinating anions. The fluorine atoms are less effective hydrogen bond acceptors compared to the oxygen or halogen atoms in the previously mentioned anions, leading to lower water absorption.

-

Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): This is a large, bulky anion with a delocalized negative charge, making it a very weak hydrogen bond acceptor. Imidazolium ILs with the [NTf₂]⁻ anion are generally considered hydrophobic and exhibit very low water uptake.

The Role of the Cation

While the anion has the primary influence, the structure of the imidazolium cation also affects the hygroscopicity of the ionic liquid.

-

Alkyl Chain Length: Increasing the length of the alkyl chain on the imidazolium ring generally leads to a decrease in hygroscopicity.[2] Longer alkyl chains increase the nonpolar character of the cation, making the ionic liquid more hydrophobic. This effect is particularly noticeable in ILs with more hydrophobic anions.

-

C2-Methylation: Methylation of the C2 position of the imidazolium ring can slightly reduce hygroscopicity. The C2 proton is the most acidic proton on the imidazolium ring and can participate in hydrogen bonding with water. Replacing this proton with a methyl group removes this interaction site.[3]

Quantitative Water Absorption Data

The following table summarizes the water uptake of various imidazolium-based ionic liquids at different relative humidities (RH). This data is compiled from various sources and is intended to provide a comparative overview. It is important to note that experimental conditions such as temperature and equilibration time can influence the measured values.

| Ionic Liquid | Anion | Cation Alkyl Chain | Water Uptake (wt%) at ~43% RH | Water Uptake (wt%) at ~81% RH |

| 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl]) | [Cl]⁻ | Ethyl | ~15 | > 50 |

| 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) | [Cl]⁻ | Butyl | ~12 | > 40 |

| 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc]) | [OAc]⁻ | Ethyl | ~10 | ~35 |

| 1-Butyl-3-methylimidazolium Acetate ([BMIM][OAc]) | [OAc]⁻ | Butyl | ~8 | ~30 |

| 1-Ethyl-3-methylimidazolium Formate ([EMIM][HCOO]) | [HCOO]⁻ | Ethyl | ~9 | ~32 |

| 1-Butyl-3-methylimidazolium Lactate ([BMIM][Lac]) | [Lac]⁻ | Butyl | ~7 | ~28 |

| 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) | [BF₄]⁻ | Ethyl | < 2 | ~5 |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) | [BF₄]⁻ | Butyl | < 1 | ~3 |

Note: The data presented is an approximation compiled from multiple sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols for Measuring Hygroscopicity

Accurate determination of the water content in ionic liquids is crucial. The two most common methods employed are Karl Fischer titration and gravimetric analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in a wide range of samples, including ionic liquids.[4] The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

Principle: The fundamental reaction is: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄

In modern KF reagents, a base (typically imidazole) and a solvent (like methanol or a specialized KF solvent) are used. The reaction can be simplified as: ROH + SO₂ + R'N → [R'NH]SO₃R [R'NH]SO₃R + I₂ + H₂O + 2R'N → [R'NH]SO₄R + 2[R'NH]I

Types of Karl Fischer Titration:

-

Volumetric KF Titration: A KF reagent of a known concentration (titer) is added to the sample until the endpoint is reached, which is detected potentiometrically. This method is suitable for samples with higher water content (typically > 0.1%).

-

Coulometric KF Titration: Iodine is generated electrochemically in the titration cell. The amount of water is determined by the total charge required to generate enough iodine to react with all the water present. This method is highly sensitive and ideal for samples with very low water content (down to ppm levels).[4]

Detailed Protocol for Coulometric Karl Fischer Titration of an Imidazolium-Based Ionic Liquid:

-

Instrument Preparation:

-

Ensure the Karl Fischer titrator is clean and the titration cell is dry.

-

Fill the anode and cathode compartments of the generator electrode with the appropriate anolyte and catholyte solutions as per the instrument manufacturer's instructions.

-

Condition the titration cell by running the titrator until a stable, low drift is achieved. This removes any residual moisture from the cell and reagents.

-

-

Sample Preparation:

-

Due to the hygroscopic nature of many ionic liquids, handle the sample in a dry environment, such as a glove box or under a stream of dry nitrogen, to prevent atmospheric moisture absorption.[5]

-

Using a dry, gas-tight syringe, accurately weigh a suitable amount of the ionic liquid sample. The sample size will depend on the expected water content and the sensitivity of the instrument. For low water content, a larger sample size may be necessary.

-

-

Titration:

-

Inject the weighed sample directly into the conditioned titration cell through the septum.

-

Start the titration. The instrument will electrochemically generate iodine, which will react with the water in the sample.

-

The titration is complete when all the water has been consumed, and a slight excess of iodine is detected by the indicator electrode.

-

The instrument's software will automatically calculate the water content based on the total charge passed (Faraday's law) and the mass of the sample.

-

-

Titer Determination (for Volumetric KF):

-

If using volumetric KF, the titer of the KF reagent must be accurately determined before sample analysis. This is typically done by titrating a known mass of a certified water standard.

-

Gravimetric Analysis

Gravimetric analysis is a simpler method for assessing hygroscopicity by measuring the change in mass of an ionic liquid sample when exposed to a controlled humidity environment.

Principle: A pre-weighed, dry sample of the ionic liquid is placed in a chamber with a specific and constant relative humidity (RH). The sample is weighed periodically until it reaches a constant mass, indicating that it has reached equilibrium with the surrounding atmosphere. The percentage of water uptake is then calculated from the mass gain.

Detailed Protocol for Gravimetric Analysis of an Imidazolium-Based Ionic Liquid:

-

Sample Preparation:

-

Dry the ionic liquid sample under vacuum at a moderate temperature (e.g., 60-80°C) for a sufficient period (e.g., 24-48 hours) to remove any initial water content.

-

Accurately weigh a known amount of the dried ionic liquid into a pre-weighed, shallow container (e.g., a petri dish) to maximize the surface area exposed to the atmosphere.

-

-

Controlled Humidity Environment:

-

Prepare a sealed desiccator or a humidity chamber containing a saturated salt solution to maintain a specific relative humidity. Different saturated salt solutions provide different and well-defined RH values at a given temperature. For example, a saturated solution of magnesium chloride (MgCl₂) provides an RH of approximately 33% at 25°C, while a saturated solution of potassium chloride (KCl) provides an RH of approximately 84% at 25°C.

-

Place the container with the ionic liquid sample inside the humidity chamber.

-

-

Measurement:

-

At regular time intervals, remove the sample from the chamber and quickly weigh it on an analytical balance. Minimize the time the sample is exposed to the ambient atmosphere during weighing.

-

Continue this process until the mass of the sample becomes constant, indicating that water absorption has reached equilibrium.

-

-

Calculation:

-

Calculate the percentage of water uptake using the following formula: Water Uptake (%) = [(Final Mass - Initial Mass) / Initial Mass] x 100

-

Visualizing Key Concepts

Structure-Hygroscopicity Relationship

The following diagram illustrates the key structural features of imidazolium-based ionic liquids that influence their hygroscopic nature.

Caption: Factors influencing the hygroscopicity of imidazolium-based ILs.

Experimental Workflow for Hygroscopicity Measurement

This diagram outlines the typical experimental workflow for determining the hygroscopicity of an imidazolium-based ionic liquid using gravimetric analysis.

Caption: Workflow for gravimetric determination of water uptake in ILs.

Consequences of Water Absorption

The presence of water, even in small amounts, can have a profound impact on the physicochemical properties of imidazolium-based ionic liquids.

-

Viscosity: Water typically acts as a plasticizer, significantly reducing the viscosity of the ionic liquid. This is due to the disruption of the ionic network and the formation of hydrogen bonds between water and the anions.

-

Density: The density of an ionic liquid generally decreases with increasing water content, as water is less dense than most ionic liquids.

-

Conductivity: The ionic conductivity usually increases with the addition of water, as the decrease in viscosity leads to higher ion mobility.

-

Polarity: The overall polarity of the ionic liquid increases with water content, which can affect its solvency properties and its performance in chemical reactions.

-

Electrochemical Window: The presence of water can narrow the electrochemical window of an ionic liquid, which is a critical parameter for its application in electrochemical devices.

-

Chemical Stability: In some cases, the presence of water can lead to the hydrolysis of certain anions, such as [PF₆]⁻, which can release corrosive species like hydrofluoric acid.

Conclusion

The hygroscopic nature of imidazolium-based ionic liquids is a critical consideration for their application, especially in fields like drug development where reproducibility and stability are paramount. The extent of water absorption is primarily dictated by the anion's ability to form hydrogen bonds, with the cation's structure playing a secondary but significant role.

Researchers and scientists working with these materials must be aware of their potential to absorb atmospheric moisture and the subsequent impact on their physicochemical properties. The use of standardized and accurate methods for water content determination, such as Karl Fischer titration and gravimetric analysis, is essential for quality control and for ensuring the reliability of experimental outcomes. By carefully selecting the ionic liquid's cation and anion and by implementing appropriate handling and characterization procedures, the challenges associated with hygroscopicity can be effectively managed, allowing for the full realization of the potential of these remarkable solvents.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of Long-Chain Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Long-chain ionic liquids (LCILs), defined by their cationic head group and long alkyl chain, are a class of compounds with burgeoning applications in various industrial and pharmaceutical fields. Their unique physicochemical properties, such as thermal stability and tunable solvency, make them attractive for use as solvents, catalysts, and even as active pharmaceutical ingredients. However, their potential for biological activity and toxicity necessitates a thorough understanding of their toxicological profile. This guide provides a comprehensive overview of the current knowledge on the toxicology of LCILs, with a focus on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their evaluation.

Core Toxicological Mechanisms of Long-Chain Ionic Liquids

The primary mechanism of LCIL toxicity is linked to their amphiphilic nature, which facilitates their interaction with and disruption of biological membranes.[1] The lipophilic long alkyl chain tends to insert into the lipid bilayer of cell membranes, leading to a cascade of cytotoxic events.[2]

1. Membrane Disruption: The insertion of LCIL cations into the cell membrane alters its integrity and fluidity.[1][3] This can lead to increased membrane permeability, the formation of pores, and ultimately, cell lysis.[3] The degree of membrane disruption is directly correlated with the length of the alkyl chain on the cation; longer chains exhibit greater lipophilicity and thus greater toxicity.[4][3][5]

2. Mitochondrial Dysfunction: Mitochondria are a key target for LCIL-induced cytotoxicity.[6][7][8] Due to the mitochondrial membrane potential, the positively charged LCIL cations can accumulate within the mitochondria.[6] This accumulation can lead to the permeabilization of the inner mitochondrial membrane, dissipation of the mitochondrial membrane potential, and inhibition of the electron transport chain.[6][7][9] Consequently, ATP synthesis is inhibited, and the production of reactive oxygen species (ROS) is increased, leading to oxidative stress.[6][8][9]

3. Induction of Apoptosis: At cytotoxic concentrations, LCILs have been shown to induce apoptosis, or programmed cell death.[3][7] The disruption of mitochondrial function is a key initiating event in the intrinsic pathway of apoptosis.[7] The release of cytochrome c from the mitochondria into the cytoplasm activates caspases, a family of proteases that execute the apoptotic program, leading to DNA fragmentation and cell death.[7][9]

Quantitative Toxicological Data

The toxicity of LCILs is typically quantified using metrics such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in in vitro studies, and the median lethal dose (LD50) in in vivo studies. A lower value indicates higher toxicity. The following tables summarize representative quantitative data for the toxicity of various long-chain ionic liquids.

Table 1: In Vitro Cytotoxicity of Long-Chain Ionic Liquids

| Ionic Liquid (Cation) | Anion | Alkyl Chain Length | Cell Line | Endpoint | Value | Reference |

| 1-Octyl-3-methylimidazolium | [PF6] | C8 | Human breast cancer (MCF7) | IC50 | 8 µM | [10] |

| 1-Decyl-3-methylimidazolium | [Cl] | C10 | Rat leukemia (IPC-81) | EC50 | ~0.01 mM | [4] |

| 1-Octyl-3-methylimidazolium | [Cl] | C8 | Rat leukemia (IPC-81) | EC50 | 0.102 mmol L⁻¹ | [4] |

| 1-Hexadecyl-3-methylimidazolium | [Cl] | C16 | Human hepatoma (HepG2) | - | G2/M phase arrest | [3] |

| Trihexyltetradecylphosphonium | [dicyanamide] | C6 (x3), C14 | Animal cells | - | More toxic than shorter chains | [11] |

| Benzyldimethyltetradecylammonium | [Cl] | C14 | Animal cells | - | High toxicity | [11] |

| 1-Octyl-3-methylimidazolium | [PF6] | C8 | Vibrio fischeri | log EC50 | 1.25 µM | [12] |

| 1-Hexyl-3-methylimidazolium | [PF6] | C6 | Vibrio fischeri | log EC50 | 2.24 µM | [12] |

Table 2: In Vivo and Ecotoxicity of Long-Chain Ionic Liquids

| Ionic Liquid (Cation) | Anion | Alkyl Chain Length | Organism | Endpoint | Value | Reference |

| 1-Octyl-3-methylimidazolium | [Br] | C8 | Daphnia magna | LC50 | 0.00004 mM | [13] |

| 1-Alkyl-3-methylimidazolium | [Cl] | C8 | Galleria mellonella | LD50 | 11.7 µg·g⁻¹ | [12] |

| 1-Decyl-3-methylimidazolium | [Cl] | C10 | Mice | - | Death or fetal teratogenicity at 100 mg kg⁻¹ day⁻¹ | [4] |

Experimental Protocols

A variety of in vitro assays are employed to assess the toxicology of LCILs. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Expose the cells to a range of concentrations of the long-chain ionic liquid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the ionic liquid) and a positive control for cytotoxicity.

-

After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

2. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial membrane, which is often compromised during apoptosis and mitochondrial dysfunction.

-

Principle: Cationic fluorescent dyes, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat the cells with the long-chain ionic liquid at various concentrations and for different time points.

-

After treatment, incubate the cells with the JC-1 dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

3. Caspase Activity Assay

This assay measures the activity of caspases, which are key executioners of apoptosis.

-

Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

-

Protocol:

-

Treat cells with the long-chain ionic liquid to induce apoptosis.

-

Lyse the cells to release their contents, including active caspases.

-

Add the caspase substrate to the cell lysate.

-

Incubate the reaction to allow for substrate cleavage.

-

Measure the absorbance or fluorescence of the released reporter molecule using a plate reader.

-

The signal intensity is directly proportional to the caspase activity.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of LCIL-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by long-chain ionic liquids, primarily through the mitochondrial pathway.

Caption: Signaling pathway of long-chain ionic liquid-induced apoptosis.

Experimental Workflow for Toxicological Assessment of LCILs

This diagram outlines a typical workflow for the in vitro toxicological evaluation of a novel long-chain ionic liquid.

Caption: Experimental workflow for LCIL toxicological assessment.

Conclusion and Future Directions

The toxicological profile of long-chain ionic liquids is intrinsically linked to their chemical structure, particularly the length of the alkyl chain on the cation. The primary mechanisms of toxicity involve cell membrane disruption and mitochondrial dysfunction, leading to oxidative stress and apoptosis. While significant progress has been made in understanding these mechanisms, further research is needed to fully elucidate the structure-activity relationships and to develop predictive models for toxicity, such as Quantitative Structure-Activity Relationship (QSAR) models.[14][15][16] The development of less toxic and more biodegradable ionic liquids is crucial for their safe and sustainable application in various fields.[11] The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to assess the toxicological risks associated with long-chain ionic liquids and to guide the design of safer alternatives.

References

- 1. Deciphering interactions of ionic liquids with biomembrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple overview of toxicity of ionic liquids and designs of biocompatible ionic liquids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ02634A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic long chain cations of amphiphilic ionic liquids permeabilise the inner mitochondrial membrane and induce mitochondrial dysfunction at cytotoxic concentrations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A large-scale study of ionic liquids employed in chemistry and energy research to reveal cytotoxicity mechanisms and to develop a safe design guide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Emerging risk from "environmentally-friendly" solvents: Interaction of methylimidazolium ionic liquids with the mitochondrial electron transport chain is a key initiation event in their mammalian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro toxicological evaluation of ionic liquids and development of effective bioremediation process for their removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of predictive QSAR models for Vibrio fischeri toxicity of ionic liquids and their true external and experimental validation tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. QSAR modelling of enzyme inhibition toxicity of ionic liquid based on chaotic spotted hyena optimization algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Impact of 3-Methyl-1-octadecylimidazolium chloride

Introduction

3-Methyl-1-octadecylimidazolium chloride, denoted as [C18MIM]Cl, is a member of the ionic liquid (IL) family. Ionic liquids are salts with melting points below 100°C, and they have garnered significant attention as potential "green" replacements for volatile organic solvents in various industrial applications. Their low vapor pressure is a key characteristic that reduces air pollution. However, their solubility in water and potential for release into aquatic and terrestrial environments necessitate a thorough evaluation of their environmental impact.

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological effects of this compound. It is important to note that specific experimental data for the C18 alkyl chain variant is scarce in publicly available literature. Therefore, this guide synthesizes findings from studies on imidazolium-based ionic liquids with shorter alkyl chains (primarily C4 to C12) to extrapolate the likely environmental profile of [C18MIM]Cl. This approach is scientifically grounded in the well-documented trend of increasing biological activity with longer alkyl chains within this class of compounds. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the potential environmental risks associated with long-chain imidazolium ionic liquids.

Ecotoxicity of Imidazolium Chlorides

The ecotoxicity of imidazolium-based ionic liquids is strongly correlated with the length of the alkyl side chain. A consistent trend observed across numerous studies is that toxicity to aquatic organisms increases as the length of the alkyl chain increases. This is often attributed to the surfactant-like properties of long-chain ILs, which can disrupt cell membranes.

Quantitative Ecotoxicity Data

| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| 1-Butyl-3-methylimidazolium Br | Scenedesmus quadricauda | 96 h | EC50 | 13.23 | --INVALID-LINK--[1] |

| 1-Hexyl-3-methylimidazolium Br | Scenedesmus quadricauda | 96 h | EC50 | 0.19 | --INVALID-LINK--[1] |

| 1-Octyl-3-methylimidazolium Br | Scenedesmus quadricauda | 96 h | EC50 | 0.005 | --INVALID-LINK--[1] |

| 1-Dodecyl-3-methylimidazolium NO3 | Danio rerio (zebrafish) | 96 h | LC50 | ~0.5 | --INVALID-LINK--[2] |

Given this clear trend, it is highly probable that this compound, with its C18 chain, exhibits significantly higher toxicity than the compounds listed above and would be classified as very toxic to aquatic life.

Experimental Protocols: Aquatic Toxicity Testing

A standardized method for evaluating the acute toxicity of chemicals to fish is the OECD 203 Guideline, "Fish, Acute Toxicity Test."

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test (Semi-Static)

-

Test Organism: A standard species like Zebrafish (Danio rerio) is commonly used.

-

Test Substance Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are made to create a range of test concentrations.

-

Test Conditions:

-

The test is conducted in glass tanks.

-

A semi-static renewal process is employed where the test solutions are renewed every 24 or 48 hours to maintain the concentration of the test substance and water quality.

-

Water temperature, pH, and dissolved oxygen levels are monitored and maintained within specified limits.

-

A photoperiod (e.g., 16 hours light, 8 hours dark) is maintained.

-

-

Procedure:

-

Groups of fish are randomly assigned to the different test concentrations and a control group (without the test substance).

-

The fish are observed for mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The concentration of the test substance that is lethal to 50% of the test fish (LC50) at the end of the 96-hour exposure period is calculated using statistical methods like probit analysis.

Visualization of Experimental Workflow

Biodegradability

The biodegradability of ionic liquids is a critical factor in their environmental risk assessment. For imidazolium-based ILs, biodegradability is influenced by the alkyl chain length, with some studies indicating that longer chains can be more readily biodegraded up to a certain point, after which the substance's toxicity may inhibit microbial activity.

Quantitative Biodegradation Data

Studies on the biodegradation of 1-methyl-3-octylimidazolium chloride ([C8MIM]Cl) have shown that it can be completely biodegraded at low concentrations.

| Compound | Test Type | Inoculum | Result | Reference |

| 1-Methyl-3-octylimidazolium Cl | Modified OECD 301A Die-Away Test | Activated Sludge | Completely biodegradable at 0.2 mM after ~20 days. No degradation at higher concentrations due to toxicity. | --INVALID-LINK--[3] |

| 1-Hexyl-3-methylimidazolium Br | OECD 301 Standard | Activated Sludge | Partially mineralized after 37 days. | --INVALID-LINK--[4] |

The complete biodegradation of [C8MIM]Cl at low concentrations suggests a potential pathway for the degradation of longer-chain analogues like [C18MIM]Cl, provided the environmental concentration is below the threshold of microbial inhibition.

Experimental Protocols: Biodegradability Testing

The OECD 301D "Ready Biodegradability: Closed Bottle Test" is a standard method to assess the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous environment.

Experimental Protocol: OECD 301D - Closed Bottle Test

-

Principle: The test substance is incubated in a full, sealed bottle with a mineral medium and a microbial inoculum. The depletion of dissolved oxygen is measured over a 28-day period and is an indirect measure of biodegradation.

-

Inoculum: Activated sludge from a wastewater treatment plant is a common source of microbial inoculum.

-

Test Setup:

-

A specific concentration of the test substance (e.g., 2-5 mg/L) is added to the mineral medium.

-

The medium is inoculated with the microbial culture.

-

The solution is dispensed into airtight bottles, ensuring no headspace.

-

Control bottles (inoculum only), reference bottles (with a readily biodegradable substance like sodium benzoate), and test bottles are prepared.

-

-

Procedure:

-

The bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

-

The dissolved oxygen concentration in the bottles is measured at regular intervals.

-

-

Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[5][6]

Visualization of Experimental Workflow

Bioaccumulation and Soil Sorption

Long-chain ionic liquids like this compound possess amphiphilic properties, which may lead to bioaccumulation in organisms and strong sorption to organic matter in soil and sludge. Research on [C8MIM]Cl has indicated that sorption onto sewage sludge flocs is a significant process.[3] This sorption can reduce the bioavailable concentration of the ionic liquid in the water column, potentially mitigating its toxicity to aquatic organisms but leading to its accumulation in sediments and sludge. The long alkyl chain of [C18MIM]Cl suggests a high potential for both bioaccumulation and sorption, though quantitative data is lacking.

Proposed Environmental Fate and Impact

Based on the evidence from shorter-chain analogues, a logical pathway for the environmental impact of this compound can be proposed.

Visualization of Logical Relationships

Conclusion

While this compound is part of a class of chemicals with promising industrial applications, its long alkyl chain raises significant environmental concerns. Extrapolation from data on shorter-chain imidazolium ionic liquids strongly suggests that [C18MIM]Cl is likely to be highly toxic to aquatic organisms. Its potential for biodegradation exists but may be limited by its own toxicity at environmentally relevant concentrations. Furthermore, its chemical structure indicates a high likelihood of sorption to soils and sediments and a potential for bioaccumulation.

The significant lack of direct experimental data on the ecotoxicity and environmental fate of this compound is a critical knowledge gap. To ensure a comprehensive risk assessment, further research is imperative. This should include standardized aquatic and terrestrial toxicity tests, ready and inherent biodegradability studies, and investigations into its bioaccumulation potential. Such data is essential for the safe design and application of long-chain ionic liquids in any industry.

References

- 1. Toxicity of imidazolium ionic liquids to freshwater algae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-octylimidazolium Chloride—Sorption and Primary Biodegradation Analysis in Activated Sewage Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Core Concepts: Structure and Self-Assembly

An In-depth Technical Guide on the Surfactant Properties of Imidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of imidazolium salts, a class of ionic liquids that have garnered significant attention for their tunable physicochemical characteristics and versatile applications. The unique structure of these compounds, featuring a positively charged imidazolium head group and one or more hydrophobic tails, allows them to self-assemble in solution, exhibiting surface-active properties analogous to traditional cationic surfactants.[1][2] Their utility is vast, spanning roles as antimicrobial agents, components in drug delivery systems, and as dispersants in various industrial processes.[3][4][5][6]

Imidazolium-based surfactants are amphiphilic molecules composed of a hydrophilic imidazolium cation and a hydrophobic alkyl chain, paired with a counter-ion.[7] This molecular architecture drives their behavior in aqueous solutions. Below a specific concentration, the salt exists as individual monomers.[7] However, as the concentration increases, the hydrophobic tails seek to minimize contact with water, leading to their spontaneous aggregation into colloidal-sized clusters known as micelles.[7][8] This transition occurs over a narrow concentration range called the Critical Micelle Concentration (CMC) , a fundamental parameter characterizing any surfactant.[7][9][10]

The versatility of imidazolium salts stems from the ease with which their structure can be modified, allowing for the fine-tuning of properties like solubility, lipophilicity, and amphiphilicity to suit specific applications.[1]

Factors Influencing Surfactant Properties

The surfactant properties of imidazolium salts are not static; they are heavily influenced by their molecular structure:

-

Alkyl Chain Length : This is a dominant factor. Increasing the length of the hydrophobic alkyl chain enhances the driving force for micellization, resulting in a lower CMC value.[11][12][13] Longer chains also generally increase the antimicrobial and cytotoxic effects of the molecule.[11][14]

-

Counter-ion : The nature of the anion associated with the imidazolium cation can influence the aggregation behavior and the overall properties of the surfactant system.[15][16]

-

Gemini Surfactants : A specific class of imidazolium surfactants, known as "gemini" surfactants, consists of two imidazolium head groups and two alkyl tails linked by a spacer group.[3] These structures often exhibit significantly lower CMC values and greater surface activity compared to their single-chain counterparts.[3]

Quantitative Data on Surfactant Properties

The CMC and the surface tension at the CMC (γ_cmc) are critical parameters for evaluating surfactant performance. The following tables summarize these properties for various imidazolium-based surfactants as reported in the literature.

Table 1: Single-Chain Imidazolium Surfactants

| Compound Name | Alkyl Chain | Anion | Temperature (°C) | CMC (mol/L) | γ_cmc (mN/m) | Reference |

| 1-Octyl-3-methylimidazolium Tetrafluoroborate ([OMIM][BF₄]) | C₈ | BF₄⁻ | 22 | Varies with solvent | Not specified | [13] |

| 1-Decyl-3-methylimidazolium Tetrafluoroborate | C₁₀ | BF₄⁻ | Not specified | Not specified | Not specified | [11] |

| 1-Dodecyl-3-methylimidazolium Tetrafluoroborate | C₁₂ | BF₄⁻ | Not specified | Not specified | Not specified | [11] |

| IL-0 (Dodecylbenzenesulfonic acid-based) | - | DBSA⁻ | 30 | Not specified | 35 | [4] |

| IL-4 (Dodecylbenzenesulfonic acid-based) | C₄ | DBSA⁻ | 30 | Not specified | 34 | [4] |

| IL-10 (Dodecylbenzenesulfonic acid-based) | C₁₀ | DBSA⁻ | 30 | Not specified | 31 | [4] |

| IL-16 (Dodecylbenzenesulfonic acid-based) | C₁₆ | DBSA⁻ | 30 | Not specified | 32 | [4] |

| Citric acid-based imidazolium surfactant | Not specified | Cl⁻ | Not specified | Decreases with chain length | 12 | [12] |

Table 2: Gemini Imidazolium Surfactants

| Compound ID | Spacer Length | Alkyl Chain | Temperature (°C) | CMC (mol/L) | γ_cmc (mN/m) | Reference |

| 9 | (CH₂)₂ | C₁₂ | 25 | 1.1 x 10⁻⁴ | 36.8 | [3] |

| 10 | (CH₂)₃ | C₁₂ | 25 | 1.4 x 10⁻⁴ | 36.5 | [3] |

| 11 | (CH₂)₄ | C₁₂ | 25 | 2.0 x 10⁻⁴ | 36.0 | [3] |

| 12 | (CH₂)₅ | C₁₂ | 25 | 2.5 x 10⁻⁴ | 35.5 | [3] |

| 13 | (CH₂)₆ | C₁₂ | 25 | 3.2 x 10⁻⁴ | 35.0 | [3] |

Experimental Protocols

Accurate characterization of imidazolium surfactants relies on robust experimental methodologies. The following sections detail common protocols for synthesis and property determination.

General Synthesis of 1-Alkyl-3-methylimidazolium Salts

The synthesis of simple imidazolium salts is often a two-step process involving the N-alkylation of imidazole.[4][17]

Protocol:

-

Preparation of 1-Alkylimidazole : A solution of imidazole is reacted with an appropriate alkyl halide (e.g., 1-chlorobutane, 1-chlorodecane) in the presence of a base like potassium hydroxide in a suitable solvent such as acetonitrile.[4] The mixture is typically stirred vigorously, sometimes with heating, until a precipitate (e.g., KCl) forms.[4]

-

Filtration and Concentration : The solid byproduct is removed by filtration. The filtrate, containing the 1-alkylimidazole, is then concentrated under vacuum to remove the solvent.[4]

-

Quaternization : The resulting 1-alkylimidazole is then reacted with a second alkylating agent (e.g., methyl iodide) or another functional group to form the final imidazolium salt. For more complex salts, the 1-alkylimidazole can be refluxed with an acid like dodecylbenzenesulfonic acid (DBSA).[4]

-

Characterization : The final product is characterized using techniques such as FTIR, ¹H-NMR, and elemental analysis to confirm its structure and purity.[4][12]

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC, each relying on the detection of a sharp change in a physical property of the solution as micelles begin to form.[9][18]

References

- 1. Imidazolium salts and their polymeric materials for biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Imidazolium-Based Surface-Active Ionic Liquid to Restrain the Excited-State Intramolecular H-Atom Transfer Dynamics of Medicinal Pigment Curcumin: A Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iscientific.org [iscientific.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazolium salts and their polymeric materials for biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of 3-Methyl-1-octadecylimidazolium chloride

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 3-Methyl-1-octadecylimidazolium chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation, offering detailed insights into its physicochemical properties, methods of CMC determination, and potential applications.

Introduction to this compound

This compound is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, characterized by a hydrophilic imidazolium headgroup and a long hydrophobic octadecyl tail, allows it to self-assemble into micelles in solution. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a fundamental parameter that dictates its application in various fields, including drug delivery.[1] The formation of micelles allows for the encapsulation of hydrophobic drug molecules, enhancing their solubility and bioavailability.[2][3]

Chemical Structure:

-

IUPAC Name: 1-Methyl-3-octadecyl-1H-imidazol-3-ium chloride

-

CAS Number: 171058-19-8[4]

-

Molecular Formula: C₂₂H₄₃ClN₂[4]

-

Molecular Weight: 371.04 g/mol [4]

Critical Micelle Concentration (CMC) Data

| Surfactant | Alkyl Chain Length | CMC (mM) | Temperature (°C) | Method of Determination |

| 1-Octyl-3-methylimidazolium chloride | 8 | ~130 | 25 | Tensiometry |

| 1-Decyl-3-methylimidazolium chloride | 10 | ~45 | 25 | Tensiometry |

| 1-Dodecyl-3-methylimidazolium chloride | 12 | ~15-20 | 25 | Tensiometry, QCM-D |

| 1-Tetradecyl-3-methylimidazolium chloride | 14 | ~4 | 25 | Tensiometry |

| 1-Hexadecyl-3-methylimidazolium chloride | 16 | ~0.9 | 25 | Tensiometry |

Data extrapolated from trends observed in homologous series of imidazolium-based ionic liquids.[6][7]

Based on the trend of decreasing CMC with increasing alkyl chain length, it is anticipated that the CMC of this compound (C18) would be significantly lower than that of its C16 homologue.

Experimental Protocols for CMC Determination

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change or break in the plotted data indicates the onset of micelle formation.[1][8] The following are detailed methodologies for common techniques used to determine the CMC of ionic surfactants like this compound.